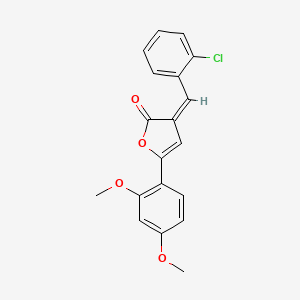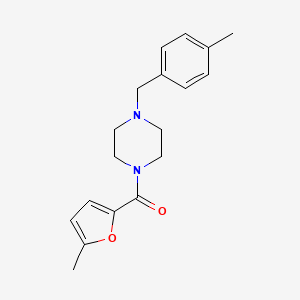![molecular formula C14H13FN2O3S B4976951 N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B4976951.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide, also known as PXS-4728A, is a small molecule drug that is currently being researched for its potential therapeutic applications in various diseases. This molecule belongs to the class of compounds known as dipeptidyl peptidase 4 (DPP-4) inhibitors, which are commonly used in the treatment of type 2 diabetes. However, recent studies have shown that PXS-4728A may have broader therapeutic applications in other diseases, including inflammation, fibrosis, and cancer.
作用机制
N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide works by inhibiting the activity of DPP-4, an enzyme that is involved in the regulation of glucose metabolism, inflammation, fibrosis, and cancer. By inhibiting DPP-4, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide increases the levels of several hormones and peptides that have beneficial effects on these diseases. For example, in diabetes, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide increases the levels of glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. In inflammation, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide increases the levels of incretins, which have anti-inflammatory effects. In fibrosis, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide reduces the levels of transforming growth factor-beta (TGF-beta), a key regulator of fibrosis. In cancer, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide reduces the levels of several cytokines and chemokines that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide has several biochemical and physiological effects that contribute to its therapeutic potential. In diabetes, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide increases insulin secretion, reduces glucagon secretion, and improves glucose tolerance. In inflammation, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide reduces the production of pro-inflammatory cytokines and chemokines, and increases the production of anti-inflammatory incretins. In fibrosis, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide reduces the deposition of extracellular matrix proteins and reduces the levels of TGF-beta. In cancer, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide inhibits tumor growth and metastasis by reducing the levels of several cytokines and chemokines.
实验室实验的优点和局限性
N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide has several advantages for lab experiments, including its specificity for DPP-4, its well-defined mechanism of action, and its ability to modulate multiple disease pathways. However, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide also has some limitations, including its relatively low potency compared to other DPP-4 inhibitors, its limited solubility, and its potential off-target effects.
未来方向
There are several future directions for the research on N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide. One direction is to further investigate its therapeutic potential in various diseases, including diabetes, inflammation, fibrosis, and cancer. Another direction is to optimize its chemical properties, such as its potency, solubility, and pharmacokinetics, to improve its efficacy and safety. Additionally, the development of new analogs of N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide may provide new insights into the structure-activity relationships of DPP-4 inhibitors and may lead to the discovery of new therapeutic agents. Finally, the use of N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide in combination with other drugs may provide synergistic effects and may improve the treatment outcomes of various diseases.
合成方法
The synthesis of N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the key intermediate, 5-amino-2-methylbenzenesulfonamide, which is then further reacted with 4-fluorobenzoyl chloride to form the final product, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide. The synthesis of N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide has been described in detail in several research articles.
科学研究应用
N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide has been studied extensively in preclinical models of various diseases, including diabetes, inflammation, fibrosis, and cancer. In diabetes, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide has been shown to improve glucose tolerance and reduce insulin resistance in animal models. In inflammation, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In fibrosis, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide has been shown to reduce the deposition of extracellular matrix proteins, leading to a reduction in fibrosis. In cancer, N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide has been shown to inhibit tumor growth and metastasis in animal models.
属性
IUPAC Name |
4-fluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-9-2-7-12(21(16,19)20)8-13(9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEFVDPGKMAJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4976891.png)
![N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4976896.png)
![10-[2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanoyl]-10H-phenothiazine](/img/structure/B4976902.png)
![4-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4976908.png)
![1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B4976916.png)
![1-(4-bromo-2-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4976927.png)

![N,N-diethyl-1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4976956.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4976970.png)
![2-[(4-biphenylylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4976978.png)
![5-[(sec-butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976986.png)